Dioctadecylamidoglycylspermine

Endosomal escape pH-responsive gene delivery Proton sponge mechanism

Dioctadecylamidoglycylspermine (DOGS; trade name Transfectam) is a synthetic, multivalent cationic lipopolyamine composed of a spermine headgroup linked via an amidoglycyl spacer to two saturated C₁₈ (octadecyl) alkyl chains. It belongs to the first generation of rationally designed non-viral gene delivery vectors, originally reported by Behr et al.

Molecular Formula C49H102N6O2
Molecular Weight 807.4 g/mol
CAS No. 124050-77-7
Cat. No. B039601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioctadecylamidoglycylspermine
CAS124050-77-7
Synonyms1-DOGS
dioctadecylamidoglycylspermine
Transfectam
Molecular FormulaC49H102N6O2
Molecular Weight807.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(=O)NC(=O)C(CCCNCCCN)NCCCN
InChIInChI=1S/C49H102N6O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44-55(45-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-48(56)54-49(57)47(53-43-37-40-51)38-35-41-52-42-36-39-50/h47,52-53H,3-46,50-51H2,1-2H3,(H,54,56,57)/t47-/m0/s1
InChIKeyOPCHFPHZPIURNA-MFERNQICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dioctadecylamidoglycylspermine (CAS 124050-77-7): Procurement-Relevant Baseline Profile for This Multivalent Cationic Lipopolyamine


Dioctadecylamidoglycylspermine (DOGS; trade name Transfectam) is a synthetic, multivalent cationic lipopolyamine composed of a spermine headgroup linked via an amidoglycyl spacer to two saturated C₁₈ (octadecyl) alkyl chains [1]. It belongs to the first generation of rationally designed non-viral gene delivery vectors, originally reported by Behr et al. in 1989 for efficient transfection of mammalian primary endocrine cells [2]. With a molecular formula of C₄₉H₁₀₂N₆O₂ and a molecular weight of 807.4 g/mol, DOGS carries four protonable amine groups that confer pH-buffering capacity across the physiological-to-endosomal pH range, a property that distinguishes it from monovalent quaternary ammonium lipids such as DOTAP [3]. The compound is supplied as a lyophilized powder or ethanolic solution and is formulated with the helper lipid DOPE for optimal transfection activity [4].

Why Generic Substitution of Dioctadecylamidoglycylspermine with Other Cationic Lipids Fails: Structural and Functional Non-Interchangeability


DOGS cannot be generically substituted with other cationic lipids—even those sharing a spermine headgroup such as DOSPA (Lipofectamine)—because its saturated C₁₈ alkyl chains, amidoglycyl linker, and polyamine architecture collectively confer a distinct pH-responsive release profile, serum compatibility, and DNA compaction behaviour that are absent in unsaturated or monovalent alternatives [1]. Unlike monocationic DOTAP (single quaternary ammonium), DOGS acts as a proton sponge during endosomal acidification, achieving 83% DNA release in simulated endosomal fluid versus 47% for DOTAP . Relative to DOSPA, DOGS shows 3.1-fold higher transgene expression in 10% serum despite 18% lower efficiency under serum-free conditions—a critical differentiator for applications requiring physiological relevance . Furthermore, the saturated chains of DOGS confer oxidative stability superior to that of DOSPA's unsaturated chains (5% vs. 22% peroxide formation after 30 days), directly impacting batch-to-batch reproducibility and shelf-life considerations in procurement . These functional differences are traceable to specific, quantifiable structural features, making DOGS the compound of choice when serum-tolerant, pH-programmable, and oxidatively stable non-viral gene delivery is required.

Dioctadecylamidoglycylspermine: Quantitative Head-to-Head Evidence Guide for Scientific Procurement Decisions


pH-Responsive Endosomal DNA Release: DOGS Outperforms DOTAP by 1.77-Fold in Simulated Endosomal Conditions

DOGS leverages four protonable spermine amines that become increasingly charged during endosomal acidification (pH 7.4 → 5.5), driving osmotic swelling and membrane disruption. In direct comparison, DOGS achieved 83% DNA release in simulated endosomal fluid, while the monocationic lipid DOTAP—bearing a single permanently charged quaternary ammonium—released only 47% of its DNA cargo under identical conditions [1]. This 1.77-fold improvement in cargo liberation is attributed to the polyamine's 'proton sponge' buffering capacity, a mechanism confirmed by the observation that Transfectam and PEI display parallel transfection trends across a five-orders-of-magnitude efficiency range, consistent with a shared endosome-releasing step [2].

Endosomal escape pH-responsive gene delivery Proton sponge mechanism

Serum-Compatible Transfection: DOGS Delivers 3.1-Fold Higher Expression than DOSPA in 10% Serum

Serum compatibility is a major bottleneck for cationic lipid-mediated gene delivery, as serum proteins disrupt lipoplex integrity before cellular uptake. DOGS demonstrates a unique serum-response profile relative to the polycationic lipid DOSPA (the active component of Lipofectamine): while DOSPA outperforms DOGS by approximately 18% under serum-free conditions, this advantage is completely reversed in the presence of 10% serum, where DOGS yields 3.1-fold higher transgene expression . This inversion is mechanistically linked to DOGS's saturated C₁₈ chains, which form more thermodynamically stable lamellar phases (Tm = 54°C vs. −20°C for DOTAP) that resist serum-induced disintegration . Cryo-transmission electron microscopy and X-ray diffraction studies further confirm that DOGS-DNA complexes maintain well-organised lamellar structures under conditions (elevated pH and ionic strength) where other formulations collapse into supramicellar aggregates [1].

Serum-resistant transfection In vivo gene delivery Lipofectamine comparison

Retroviral Transduction Enhancement: DOGS Provides Up to 10-Fold Improvement Over Polybrene Without Cytotoxicity

In a comparative screen of cationic agents for enhancing retroviral infectivity, the lipopolyamine DOGS (Transfectam) delivered up to one order of magnitude (∼10-fold) enhancement above Polybrene-mediated infection without associated cytotoxicity [1]. This study directly compared multiple cationic agents and identified DOGS as the standout performer for both ecotropic and amphotropic retrovirus enhancement. When combined with virus concentration by ultrafiltration, DOGS enabled titres reaching 1 × 10⁹ IU/mL. Critically, the in vivo relevance was confirmed in a rat liver regeneration model: co-administration of DOGS with an amphotropic retrovirus increased transduction approximately five-fold compared to virus alone, with no animal toxicity observed [1]. In a separate clinically relevant context—retroviral transduction of human rheumatoid synoviocytes for an FDA-approved gene therapy trial—DOGS provided an additional increment in transduction efficiency over Polybrene, contributing to achieving the clinical benchmark of ≥30 ng IL-1Ra/10⁶ cells per 48 hours [2].

Retroviral transduction Polybrene alternative Ex vivo gene therapy

Oxidative Stability Advantage: DOGS Saturated Chains Generate 4.4-Fold Less Peroxide than DOSPA Over 30 Days

The fully saturated C₁₈ alkyl chains of DOGS confer a measurable oxidative stability advantage over unsaturated analogs. Comparative stability testing reveals that DOGS generates only 5% peroxide formation after 30 days of storage, versus 22% for DOSPA, whose unsaturated (oleyl) chains are susceptible to radical-initiated oxidation . This 4.4-fold difference in oxidative degradation is structurally rooted: DOGS's saturated chains lack the allylic hydrogens that serve as initiation sites for lipid peroxidation cascades. The practical consequence is that DOGS-based lipoplexes maintain consistent physicochemical properties—zeta potential, particle size, and DNA compaction efficiency—over extended storage periods, whereas unsaturated lipid formulations can undergo progressive oxidation that alters charge density, reduces DNA binding affinity, and generates cytotoxic lipid peroxide by-products . Isothermal titration calorimetry confirms that structural integrity of the amidoglycyl linker (ΔG = −12.4 kcal/mol for DNA binding) is preserved under these conditions, while linker analogs show 40% weaker binding .

Lipid oxidation Shelf-life stability Formulation reproducibility

Formulation Medium Sensitivity: DOGS Transfection Efficiency Varies >100-Fold Depending on Complexation Buffer Choice

A systematic investigation of DNA complexation conditions revealed that DOGS transfection efficiency is exquisitely sensitive to the buffer medium used during lipoplex formation. Across a variety of cell lines, a greater than 100-fold difference in luciferase reporter gene expression was observed with Transfectam/DNA complexes at a fixed ± charge ratio of 0.75, depending solely on the composition of the complexation medium [1]. The optimal conditions—RPMI medium, NaHCO₃/Na₂HPO₄ buffer, or sodium citrate solutions—yielded dramatically higher expression compared to the originally recommended 150 mM NaCl, which produced the lowest gene expression [1]. Addition of the helper lipid DOPE partially mitigated this sensitivity, although the medium-dependent variation was still substantial. This 100-fold dynamic range in achievable transfection efficiency from a single parameter (buffer choice) means that the practical performance of DOGS is predominantly determined by protocol optimisation rather than inherent compound limitations [1]. In contrast, DOTMA/DOPE liposomes tested in parallel showed less dramatic buffer sensitivity, making DOGS simultaneously more challenging to optimise but capable of far higher maximum efficiency when properly formulated [2].

Formulation optimisation DNA condensation Protocol reproducibility

Dioctadecylamidoglycylspermine: Evidence-Backed Application Scenarios for Procurement-Driven Research and Industrial Use


Ex Vivo Retroviral and Lentiviral Transduction Enhancement for Gene-Modified Cell Therapy Manufacturing

DOGS (Transfectam) is the proven choice for enhancing retroviral transduction efficiency in ex vivo gene therapy protocols where Polybrene is the standard alternative. The compound provides up to 10-fold higher transduction efficiency than Polybrene without the cytotoxicity that limits Polybrene concentration [1]. This has been validated in clinically relevant settings, including human synoviocyte transduction for an NIH/FDA-approved rheumatoid arthritis gene therapy trial [2]. The ability to achieve higher transduction rates at lower viral MOI directly reduces vector manufacturing costs and preserves target cell viability—critical factors for scaled cell therapy production. Furthermore, the five-fold in vivo transduction enhancement over virus alone, combined with no observed animal toxicity [1], supports DOGS as a translational bridge between in vitro optimisation and in vivo application.

In Vivo Gene Delivery Requiring Serum-Tolerant Formulations for Systemic or Local Administration

For applications where the gene delivery vector will encounter serum or other protein-rich biological fluids (systemic intravenous injection, intratracheal instillation, or intratumoral administration), DOGS is procurement-preferred over DOSPA-based reagents due to its 3.1-fold higher transgene expression in 10% serum [1]. The saturated C₁₈ chains confer lamellar phase stability that resists serum-induced lipoplex disintegration, as demonstrated by cryo-TEM and X-ray diffraction analysis [2]. This property is particularly valuable for pulmonary gene delivery (e.g., cystic fibrosis), where DOGS/DOPE formulations have demonstrated detectable gene expression in mouse airways following intratracheal instillation [3], and for hepatobiliary applications where bile salt surfactants pose an additional challenge to vector integrity [4].

Protocol-Optimised High-Efficiency Transfection of Difficult-to-Transfect Primary and Adherent Cells Using Citrate-Based Complexation

DOGS's >100-fold dynamic range in transfection efficiency—controlled entirely by the choice of DNA complexation buffer [1]—makes it the reagent of choice for laboratories willing to invest in protocol optimisation to achieve maximal gene transfer in challenging cell types. By using sodium citrate or NaHCO₃/Na₂HPO₄-based complexation media instead of the default NaCl protocol, users can achieve >100-fold higher luciferase expression at the same lipid:DNA charge ratio of 0.75 [1]. This optimisation reduces both the quantity of costly plasmid DNA and the amount of transfection reagent required, lowering the per-transfection cost. The protocol has been validated across multiple cell lines and is compatible with the inclusion of DOPE helper lipid for further enhancement [1]. This scenario is ideal for core facilities and CROs that perform high-throughput transfection and can standardise on the optimised protocol.

Receptor-Mediated Targeted Gene Delivery Leveraging DOGS as a Cationic Co-Formulation Component

DOGS serves as an effective cationic co-formulation component in receptor-mediated gene delivery systems where target-cell specificity is paramount. In the Hep G2 hepatoblastoma model, incorporation of DOGS into asialoglycoprotein–poly-L-lysine:DNA complexes significantly increased luciferase expression compared to complexes without DOGS, while maintaining receptor specificity through careful optimisation of the AP-PL:DOGS ratio [1]. This application scenario is particularly relevant for liver-directed gene therapy and for any targeting strategy where a cationic lipid is needed to enhance endosomal escape without compromising ligand–receptor binding fidelity. The pH-responsive proton sponge mechanism of DOGS [2] complements the receptor-mediated uptake pathway by facilitating endosomal release after internalisation, a step that frequently limits the efficiency of purely receptor-targeted systems.

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